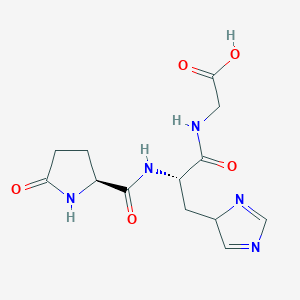

Pyroglutamyl-histidyl-glycine

概要

説明

Pyroglutamyl-histidyl-glycine is an endogenous tripeptide that acts as a tissue-specific antimitotic agent. It selectively inhibits the proliferation of colon epithelial cells . This compound has been studied for its potential role in regulating cell proliferation and its implications in various biological processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyroglutamyl-histidyl-glycine typically involves the stepwise assembly of the tripeptide chain. The process begins with the protection of the amino groups of the constituent amino acids, followed by their sequential coupling. The final step involves the removal of the protecting groups to yield the desired tripeptide .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support, followed by cleavage and purification .

化学反応の分析

Pyroglutamylation Mechanism

Pyroglutamylation refers to the conversion of glutamine residues at the N-terminus of peptides into pyroglutamic acid. This process is catalyzed by glutaminyl cyclase and involves:

-

Cyclization Step : The N-terminal glutamine undergoes cyclization to form a five-membered ring structure, which is energetically favorable due to the stability imparted by the cyclic form.

-

Deammoniation Step : Following cyclization, deammoniation occurs where ammonia is released, resulting in the formation of the pyroglutamic acid residue.

The reaction pathway can be summarized as follows:

Reaction Conditions

The efficiency of these reactions can be influenced by various factors including pH, temperature, and the presence of catalysts such as inorganic phosphates. For instance, studies indicate that higher nucleophilicity at the N-terminal amino groups enhances the rate of pyroglutamylation .

Role in Cell Signaling

Pyroglutamyl-histidyl-glycine has been identified as a significant regulator in cellular processes:

-

cAMP Regulation : Research has shown that this peptide can stimulate cyclic adenosine monophosphate (cAMP) production in non-tumorigenic colonic epithelial cells, thereby influencing cell proliferation and differentiation .

-

G Protein-Coupled Receptor Interaction : The peptide acts through G protein-coupled receptors (GPCRs), similar to other pyroglutamyl peptides, indicating its role in intracellular signaling pathways that regulate various physiological responses .

Inhibition of Cell Proliferation

Studies have demonstrated that this compound functions as a negative feedback regulator of cell proliferation in colon cells:

科学的研究の応用

Chemical Research

Peptide Synthesis Studies

pEHG serves as a model compound in peptide synthesis research. Its synthesis and the study of its reactions provide insights into peptide bond formation and stability, which are crucial for developing new peptide-based drugs. Researchers utilize pEHG to explore reaction mechanisms and optimize conditions for synthesizing more complex peptides.

Biological Applications

Regulation of Cell Proliferation

A significant application of pEHG is its role as an endogenous colon mitosis inhibitor. It has been shown to regulate cell proliferation in non-tumorigenic colonic epithelial cells by modulating cyclic AMP (cAMP) levels through G protein-coupled receptors (GPCRs). This regulatory mechanism is vital for maintaining normal cellular functions and preventing uncontrolled cell growth, which can lead to cancer .

Mechanism of Action

The interaction of pEHG with GPCRs leads to increased intracellular cAMP concentrations, which subsequently influences various signaling pathways involved in cell proliferation and differentiation. Studies indicate that pEHG can inhibit the growth of both normal and cancerous colon cells, highlighting its potential as a therapeutic agent in colorectal cancer treatment .

Medical Research

Potential Therapeutic Applications

Research has explored the potential of pEHG in cancer therapeutics due to its antimitotic properties. Its ability to inhibit cell division makes it a candidate for developing treatments aimed at controlling tumor growth. In vitro studies demonstrate that pEHG can reduce the proliferation of colon carcinoma cells, suggesting its utility in oncological applications .

Anorexogenic Properties

In addition to its anti-cancer properties, pEHG has been reported to exhibit anorexogenic effects in animal models, indicating its potential use in appetite regulation and weight management therapies. This aspect broadens the scope of pEHG's applications beyond oncology into metabolic health .

Industrial Applications

Peptide-Based Drug Development

The pharmaceutical industry is increasingly interested in peptide-based drugs due to their specificity and reduced side effects compared to traditional small-molecule drugs. pEHG's structural characteristics make it an attractive candidate for further development into therapeutic agents targeting various diseases, particularly those related to cellular growth regulation .

Case Studies

作用機序

Pyroglutamyl-histidyl-glycine exerts its effects by interacting with specific molecular targets and pathways. It is believed to work through a G protein-coupled receptor (GPCR), similar to other pyroglutamyl-peptides. This interaction leads to the regulation of cyclic AMP (cAMP) levels, which in turn affects cell proliferation and differentiation .

類似化合物との比較

Similar Compounds

Thyrotropin-releasing hormone (TRH): A tripeptide with similar structural features.

Cyclo(His-Pro): Another tripeptide with related biological activities.

Uniqueness

Pyroglutamyl-histidyl-glycine is unique due to its tissue-specific antimitotic activity, particularly in colon epithelial cells. This specificity distinguishes it from other similar compounds, making it a valuable tool in studying cell proliferation and potential therapeutic applications .

生物活性

Pyroglutamyl-histidyl-glycine (pEHG) is an endogenous tripeptide recognized for its significant biological activities, particularly its role as a tissue-specific antimitotic agent. This compound has garnered attention in cancer research due to its ability to selectively inhibit the proliferation of colon epithelial cells. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of pEHG.

pEHG is characterized by its unique structure, which includes a pyroglutamic acid (pyroGlu), histidine (His), and glycine (Gly) sequence. The compound primarily exerts its biological effects through interaction with G protein-coupled receptors (GPCRs), leading to alterations in cyclic AMP (cAMP) levels, which are crucial for regulating cell proliferation and differentiation.

- Receptor Interaction : pEHG binds to specific GPCRs, similar to other pyroglutamyl peptides, initiating a signaling cascade that influences cellular functions.

- cAMP Regulation : The binding of pEHG results in increased intracellular cAMP concentrations, which plays a pivotal role in modulating cell cycle progression and gene expression related to proliferation.

Antimitotic Properties

Research indicates that pEHG functions as a negative feedback regulator of cell proliferation, particularly in the colon. It has been shown to inhibit DNA synthesis in non-tumorigenic colonic epithelial cells at nanomolar concentrations while exhibiting stimulatory effects at higher concentrations (micromolar range) .

Case Studies and Experimental Findings

- In Vitro Studies : In experiments using human colon carcinoma cells (HT-29), pEHG demonstrated a dose-dependent inhibition of cell growth. At concentrations ranging from to , it significantly reduced DNA synthesis, while higher doses resulted in stimulation .

- Gene Expression : Exposure to pEHG led to increased expression of immediate-early genes such as c-fos and egr-1 in HT-29 cells, indicating its role in modulating gene expression associated with cell proliferation .

- Cell Cycle Regulation : pEHG effectively blocked cell cycle progression at the G2/M phase, contributing to its antimitotic effects .

Research Applications

The implications of pEHG extend beyond basic research into potential therapeutic applications:

- Cancer Treatment : Given its selective inhibition of colon epithelial cell proliferation, pEHG is being explored as a candidate for developing targeted cancer therapies.

- Peptide-Based Drug Development : Its unique properties make it a valuable model compound for synthesizing new peptide-based drugs aimed at regulating cell growth and differentiation.

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of pEHG:

特性

CAS番号 |

69275-10-1 |

|---|---|

分子式 |

C13H17N5O5 |

分子量 |

323.30 g/mol |

IUPAC名 |

2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C13H17N5O5/c19-10-2-1-8(17-10)13(23)18-9(3-7-4-14-6-16-7)12(22)15-5-11(20)21/h4,6,8-9H,1-3,5H2,(H,14,16)(H,15,22)(H,17,19)(H,18,23)(H,20,21)/t8-,9-/m0/s1 |

InChIキー |

GVCTYSKUHKXJDZ-IUCAKERBSA-N |

SMILES |

C1CC(=O)NC1C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)O |

異性体SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O |

正規SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O |

配列 |

XXG |

同義語 |

anorexigenic peptide colon mitosis inhibitor pGlu-His-Gly pGlu-His-Gly-OH Pyr-His-Gly pyro-Glu-His-Gly-OH pyroGlu-His-GlyOH pyroglutamyl-histidyl-glycine Ro 14-61332 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。